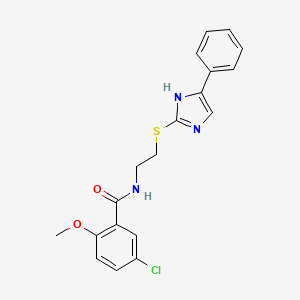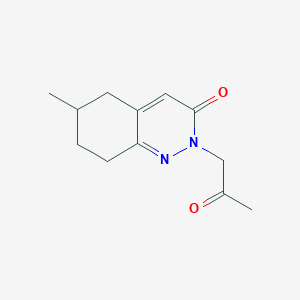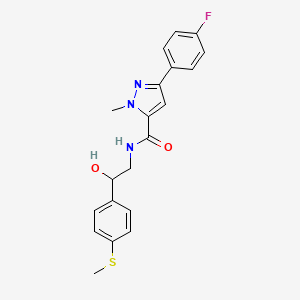![molecular formula C19H15FOS B2365163 3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone CAS No. 477334-39-7](/img/structure/B2365163.png)
3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is a chemical compound with the molecular formula C19H15FOS and a molecular weight of 310.39 . It is also known as Naphthyl Fentanyl. This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of 3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is C19H15FOS . The compound has a molecular weight of 310.39 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone are not fully documented in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone and its derivatives have been extensively studied in the field of organic synthesis. For instance, Arnone et al. (1995) focused on the synthesis of fluorinated chirons, highlighting the stereoselective formation of oxirane by reacting diazomethane with 1-fluoro-3-arylsulfinyl-2-propanone derivatives (Arnone et al., 1995). This work demonstrates the compound's relevance in stereoselective organic synthesis.
Molecular Structure Studies
The compound's derivatives have been utilized in molecular structure studies. Nagy et al. (2002) investigated the molecular structures of peri-substituted naphthalene derivatives, including 1,8-bis(phenylsulfanyl)naphthalene, revealing insights into aromatic ring orientations and S⋯S and S⋯O close contacts (Nagy et al., 2002). These studies are crucial for understanding the spatial arrangements and interactions within complex organic molecules.
Application in OLEDs
In the field of optoelectronics, derivatives of 3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone have been explored for their potential use in organic light-emitting diodes (OLEDs). Grunder et al. (2010) synthesized cruciform structures, including a naphthyl-phenyl-naphthyl system, for potential application in single-molecule switches in OLEDs (Grunder et al., 2010). This indicates the compound's significance in developing advanced electronic materials.
Fuel Cell Applications
In the context of fuel cells, derivatives of this compound have been used to synthesize sulfonated polymers for potential use as proton exchange membranes. Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which exhibited promising properties for fuel cell applications (Bae et al., 2009). This research contributes to the development of high-performance materials for clean energy technologies.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in the glycolysis pathway .
Mode of Action
It is believed to interact with its target, glucokinase, potentially influencing the enzyme’s activity
Biochemical Pathways
The compound, by targeting Glucokinase, may influence the glycolysis pathway . This pathway is crucial for the breakdown of glucose and the production of energy in the form of ATP. Any changes in this pathway could have downstream effects on cellular energy levels and overall metabolism.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FOS/c20-17-7-9-18(10-8-17)22-12-11-19(21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOQFWCWVBDSBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCSC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone | |
CAS RN |
477334-39-7 |
Source


|
| Record name | 3-((4-FLUOROPHENYL)THIO)-1-(2-NAPHTHYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)


![3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365091.png)




![1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one](/img/structure/B2365099.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2365102.png)
![[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine](/img/structure/B2365103.png)